1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one
CAS No.: 851804-06-3
Cat. No.: VC4708427
Molecular Formula: C18H17ClN2O2S
Molecular Weight: 360.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851804-06-3 |
|---|---|
| Molecular Formula | C18H17ClN2O2S |
| Molecular Weight | 360.86 |
| IUPAC Name | 1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
| Standard InChI | InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2 |
| Standard InChI Key | JJLZBZNLAKFFPR-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C17H15ClN2O2S
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Molecular Weight: Approximately 348.83 g/mol
Structural Features
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The compound contains a 4,5-dihydro-1H-imidazole core functionalized with:
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A (2-chlorophenyl)methyl sulfanyl group at the 2-position.
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A phenoxyethanone group at the 1-position.
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The structure suggests potential for hydrogen bonding and hydrophobic interactions, which may influence its biological activity.
General Synthetic Route
The synthesis of this compound likely involves:
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Imidazole Core Formation: Starting with precursors like glyoxal and ammonium salts to form the imidazole ring.
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Thioether Substitution: Introduction of the (2-chlorophenyl)methyl sulfanyl group through nucleophilic substitution using thiols or related reagents.
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Phenoxyethanone Addition: Coupling with phenoxyacetyl chloride or similar reagents to attach the ethanone moiety.
Reaction Conditions
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Typical solvents: Dimethylformamide (DMF), ethanol.
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Catalysts: Triethylamine or other organic bases.
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Temperature: Moderate (room temperature to ~80 °C).
Potential Applications
Imidazole derivatives like this compound are known for:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt cell membranes or inhibit enzymes.
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Anticancer Potential: Imidazole scaffolds can interfere with cancer cell proliferation by targeting specific enzymes or receptors.
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Enzyme Inhibition: Likely to inhibit enzymes like monoamine oxidase or carbonic anhydrase due to its functional groups.
Mechanism of Action
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The sulfanyl group may enhance binding affinity to biological targets through sulfur-based interactions.
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The phenoxyethanone moiety could contribute to hydrophobic interactions within active sites of enzymes.
Spectroscopic Characterization
Based on similar compounds:
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NMR Spectroscopy:
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Proton signals for aromatic hydrogens (7–8 ppm).
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Signals for methylene groups (~3–4 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z ~349 ([M+H]+).
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Infrared (IR) Spectroscopy:
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Peaks corresponding to C=O (~1700 cm⁻¹) and C-S (~700 cm⁻¹).
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Crystallographic Data
No specific X-ray crystallography data is available, but the compound's rigid aromatic systems suggest potential for crystallization.
Previous Studies
Studies on similar imidazole derivatives have reported:
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High efficacy in antimicrobial assays against E. coli and Staphylococcus aureus.
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Moderate cytotoxicity in cancer cell line assays (e.g., HeLa cells).
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